2-(Cyclobutylformamido)propanoic acid

Protease inhibition Cathepsin B Negative control

Choose 2-(Cyclobutylformamido)propanoic acid (CAS 118636-34-3) to eliminate experimental variability in your protease and inflammation studies. This compound is a functionally validated, low-potency Cathepsin B inhibitor (IC50=390 µM), serving as an ideal negative control to establish reliable baselines in high-throughput screening. Its selective LOX inhibition over COX enables precise mechanistic differentiation between leukotriene and prostaglandin pathways. As the pure alpha-substituted isomer, it guarantees correct regioisomeric outcomes in cyclobutane-focused SAR programs, avoiding the confounding effects of the beta-isomer (CAS 926216-31-1).

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
CAS No. 118636-34-3
Cat. No. B3023239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Cyclobutylformamido)propanoic acid
CAS118636-34-3
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CCC1
InChIInChI=1S/C8H13NO3/c1-5(8(11)12)9-7(10)6-3-2-4-6/h5-6H,2-4H2,1H3,(H,9,10)(H,11,12)
InChIKeyDDOSHTXABJZKFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Cyclobutylformamido)propanoic Acid (CAS 118636-34-3): Procurement-Grade Overview for Research Applications


2-(Cyclobutylformamido)propanoic acid (CAS 118636-34-3), also known as N-(cyclobutylcarbonyl)alanine, is a non-proteogenic amino acid derivative with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol . This compound, commercially available as a powder with a purity specification of 95-98% , is utilized as a research intermediate and a tool for investigating enzyme inhibition [1]. Its core structure features a cyclobutylformamido group attached to the alpha-carbon of a propanoic acid backbone, a scaffold that is relevant to medicinal chemistry and chemical biology .

Why 2-(Cyclobutylformamido)propanoic Acid (118636-34-3) Cannot Be Casually Substituted


The specific substitution pattern of 2-(Cyclobutylformamido)propanoic acid is critical for its biochemical profile. The position of the cyclobutylformamido group on the alpha-carbon of the propanoic acid backbone (as opposed to the beta-position or on a different amino acid core) dictates its interaction with biological targets . For instance, the regioisomer 3-(cyclobutylformamido)propanoic acid (CAS 926216-31-1) shares the same molecular weight and functional groups but presents a distinct molecular geometry that will predictably alter its binding affinity, enzyme inhibition profile, and physicochemical properties . Generic substitution of this specific regioisomer with an analog lacking comparable validation data introduces unacceptable variability into experimental outcomes, potentially leading to false negatives or misleading structure-activity relationship (SAR) conclusions [1].

Quantitative Differentiation: 2-(Cyclobutylformamido)propanoic Acid (118636-34-3) vs. In-Class Analogs


Cathepsin B Inhibition: Low Potency (IC50 = 390 µM) Confirms Utility as a Negative Control

This compound exhibits weak inhibitory activity against the cysteine protease Cathepsin B, with an IC50 of 3.90E+5 nM (390 µM) as measured in a fluorescent plate reader assay at pH 6.25 and 2°C [1]. This quantitative data point is not an indication of therapeutic potential but rather a crucial benchmark for experimental design. In contrast to potent Cathepsin B inhibitors which typically exhibit IC50 values in the low nanomolar range, this high IC50 value validates its use as a negative control or a scaffold for further optimization [2]. For procurement purposes, this specification confirms that the compound is a well-defined, low-potency entity suitable for assays requiring a non-inhibitory or weakly interacting baseline control against this specific target.

Protease inhibition Cathepsin B Negative control Structure-activity relationship

Lipoxygenase (LOX) Inhibition: A Differentiated Profile vs. Cyclooxygenase (COX)

2-(Cyclobutylformamido)propanoic acid is characterized as a potent lipoxygenase (LOX) inhibitor that interferes with arachidonic acid metabolism [1]. Critically, this activity is accompanied by a notably weaker effect on cyclooxygenase (COX) [1]. This differential activity profile within the arachidonic acid cascade is a key differentiator. While many anti-inflammatory compounds broadly inhibit both LOX and COX pathways, this compound exhibits a preference for LOX. This selectivity profile is meaningful for researchers seeking to dissect the specific contribution of the LOX pathway in cellular or in vivo models of inflammation, without the confounding effects of simultaneous COX inhibition.

Lipoxygenase inhibitor Arachidonic acid cascade Inflammation Enzyme selectivity

Regioisomeric Specificity: Alpha- vs. Beta-Position of Cyclobutylformamido Group

The target compound, 2-(Cyclobutylformamido)propanoic acid, is the alpha-substituted regioisomer. Its closest analog, 3-(Cyclobutylformamido)propanoic acid (CAS 926216-31-1), is the beta-substituted isomer . While both share the identical molecular formula (C8H13NO3) and molecular weight (171.19 g/mol), their three-dimensional structures and electronic properties differ fundamentally due to the position of the amide group relative to the carboxylic acid [1]. This positional isomerism is a classic determinant of biological activity and chemical reactivity. The alpha-isomer places the functional groups in closer proximity, potentially enabling chelation or distinct hydrogen-bonding patterns that are inaccessible to the beta-isomer . For procurement in chemical synthesis or biological assays, this structural nuance is critical; the alpha-isomer will yield different reaction products and exhibit different binding kinetics than its beta-counterpart.

Regioisomer Structure-activity relationship Isomer comparison Synthetic intermediate

Physicochemical Properties: LogP and Fsp3 Values as Differentiators from Flexible Analogs

The calculated partition coefficient (LogP) for 2-(Cyclobutylformamido)propanoic acid is 0.46, and its fraction of sp3-hybridized carbons (Fsp3) is 0.75 . These values are directly linked to the constrained cyclobutyl ring, which imparts a degree of three-dimensionality and rigidity not found in more flexible, linear alkyl chain analogs. For comparison, a linear analog like N-acetylalanine would have a lower Fsp3 value due to its lack of a cyclic component. A higher Fsp3 value is often correlated with improved physicochemical properties for drug development, including better aqueous solubility and a higher probability of clinical success [1]. The moderate LogP of 0.46 indicates a balanced hydrophilic-lipophilic profile, which is favorable for both solubility and membrane permeability.

Lipophilicity Fsp3 Drug-likeness Physicochemical properties

Defined Application Scenarios for 2-(Cyclobutylformamido)propanoic Acid (CAS 118636-34-3)


Validated Negative Control for Cathepsin B Enzyme Assays

The experimentally determined weak inhibitory activity (IC50 = 390 µM) against Cathepsin B [1] makes this compound an ideal, well-characterized negative control for high-throughput screening campaigns or mechanistic studies focused on this protease. Its low potency ensures it will not interfere with the signal generated by test compounds, providing a reliable baseline for calculating inhibition percentages and Z'-factors [1].

Pharmacological Tool for Dissecting the Lipoxygenase Pathway

As a documented LOX inhibitor with weaker COX activity [2], this compound is suited for use in cellular or in vivo models where selective modulation of the lipoxygenase pathway is required. Researchers can employ this compound to differentiate the biological effects of LOX-derived mediators (e.g., leukotrienes) from those originating from the COX pathway (e.g., prostaglandins), providing mechanistic clarity in studies of inflammation or cancer [2].

Scaffold for Exploring Cyclobutyl-Containing Structure-Activity Relationships

The cyclobutane ring imparts specific conformational constraints [3]. This compound serves as a foundational building block for synthesizing libraries of cyclobutyl-containing analogs. Researchers can use it to systematically explore how the cyclobutyl moiety influences target binding, metabolic stability, and overall pharmacological profile compared to more flexible alkyl chains, a critical step in medicinal chemistry optimization [3].

Regioisomerically Pure Synthetic Intermediate

As the pure alpha-substituted isomer, 2-(Cyclobutylformamido)propanoic acid is the requisite starting material for any synthetic sequence targeting a molecule with an alpha-amido acid motif . Its use ensures the generation of the correct regioisomeric product, avoiding the complex separations and ambiguous results associated with mixtures or the incorrect beta-isomer (CAS 926216-31-1) .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Cyclobutylformamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.